molecular formula C15H21NO4 B14863527 Methyl 4-(3,5-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylate

Methyl 4-(3,5-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylate

Cat. No.: B14863527
M. Wt: 279.33 g/mol
InChI Key: XPYWTVKSNBVDFS-UHFFFAOYSA-N
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Description

Methyl 4-(3,5-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidine carboxylates This compound is characterized by the presence of a pyrrolidine ring substituted with a methyl group and a carboxylate ester, along with a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3,5-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylate typically involves the reaction of 3,5-dimethoxybenzaldehyde with a suitable pyrrolidine derivative under specific conditions. One common method involves the use of a Mannich reaction, where the aldehyde reacts with a secondary amine and formaldehyde to form the desired product. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of the starting materials, the Mannich reaction, and subsequent purification of the product through techniques such as recrystallization or chromatography. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3,5-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Halides or amines in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

Methyl 4-(3,5-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(3,5-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Methyl 4-(3,5-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylate can be compared with other similar compounds, such as:

    This compound: Similar structure but with different substituents on the pyrrolidine ring.

    This compound: Similar structure but with different substituents on the phenyl ring.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

IUPAC Name

methyl 4-(3,5-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylate

InChI

InChI=1S/C15H21NO4/c1-16-8-13(14(9-16)15(17)20-4)10-5-11(18-2)7-12(6-10)19-3/h5-7,13-14H,8-9H2,1-4H3

InChI Key

XPYWTVKSNBVDFS-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C(C1)C(=O)OC)C2=CC(=CC(=C2)OC)OC

Origin of Product

United States

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